molecular formula C6H7FN2O2 B11812295 3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid

3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B11812295
M. Wt: 158.13 g/mol
InChI Key: CCQZBZIPCKSOSE-UHFFFAOYSA-N
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Description

3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid is an organic compound with the molecular formula C6H7FN2O2. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of a fluorine atom on the pyrazole ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 4-fluorophenylhydrazine with an appropriate β-keto ester under acidic conditions to form the pyrazole ring

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 3-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)propanoic acid
  • 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ol
  • 3-[3-(Trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol

Comparison: 3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to its chlorinated or methylated analogs, the fluorinated compound often exhibits enhanced stability and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H7FN2O2

Molecular Weight

158.13 g/mol

IUPAC Name

3-(4-fluoropyrazol-1-yl)propanoic acid

InChI

InChI=1S/C6H7FN2O2/c7-5-3-8-9(4-5)2-1-6(10)11/h3-4H,1-2H2,(H,10,11)

InChI Key

CCQZBZIPCKSOSE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCC(=O)O)F

Origin of Product

United States

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